

clobutinol hydrochloride physical and chemical characteristics

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Compound of Interest

Compound Name: Clobutinol Hydrochloride

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Clobutinol Hydrochloride: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Clobutinol hydrochloride**, chemically known as 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol hydrochloride, is a centrally acting antitussive agent previously utilized for the symptomatic treatment of non-productive cough.[1][2] Although effective, it was withdrawn from the market in the United States and the European Union after concerns were raised about its potential to cause cardiac arrhythmias.[3] This technical guide provides an in-depth overview of the core physical and chemical characteristics of **clobutinol hydrochloride**, its mechanism of action with a focus on cardiac ion channel interactions, and detailed analytical methodologies for its quantification.

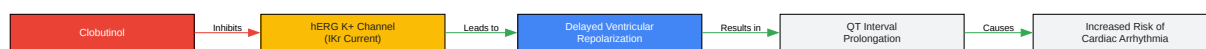
Physical and Chemical Characteristics

Clobutinol hydrochloride is an organic amino compound and a member of the benzenes class.[4][5] Its fundamental properties are summarized in the table below, providing a quantitative basis for its characterization in research and development settings.

Property	Value	Source
IUPAC Name	1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride	[4]
CAS Number	1215-83-4	[4][6]
Molecular Formula	C ₁₄ H ₂₃ Cl ₂ NO	[4][6][7]
Molecular Weight	292.24 g/mol	[4][6][7]
Monoisotopic Mass	291.1156698 Da	[4][6]
logP	3.15	[6]
Water Solubility	0.535 mg/mL	[6]
pKa (Strongest Basic)	9.41	[6]
pKa (Strongest Acidic)	14.64	[6]
Hydrogen Bond Donor Count	1	[8][9]
Hydrogen Bond Acceptor Count	2	[8][9]
Rotatable Bond Count	5	[8][9]
Topological Polar Surface Area	23.5 Å ²	[4][8]

Mechanism of Action and Cardiac Signaling Pathway

While clobutinol acts centrally to suppress the cough reflex, its significant off-target effect involves the cardiovascular system.[10] Research has demonstrated that clobutinol is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10] This channel is critical for cardiac action potential repolarization. Inhibition of the hERG channel by clobutinol delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram.[3] This delay can increase the risk of developing potentially fatal cardiac arrhythmias.[3]



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Fig. 1: Signaling pathway of clobutinol-induced QT prolongation.

Experimental Protocols for Analysis

The quantification of **clobutinol hydrochloride** in various matrices is essential for pharmaceutical quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its specificity and ability to resolve the compound from other substances.^[11]

Determination in Pharmaceutical Formulations (Syrups) by RP-HPLC

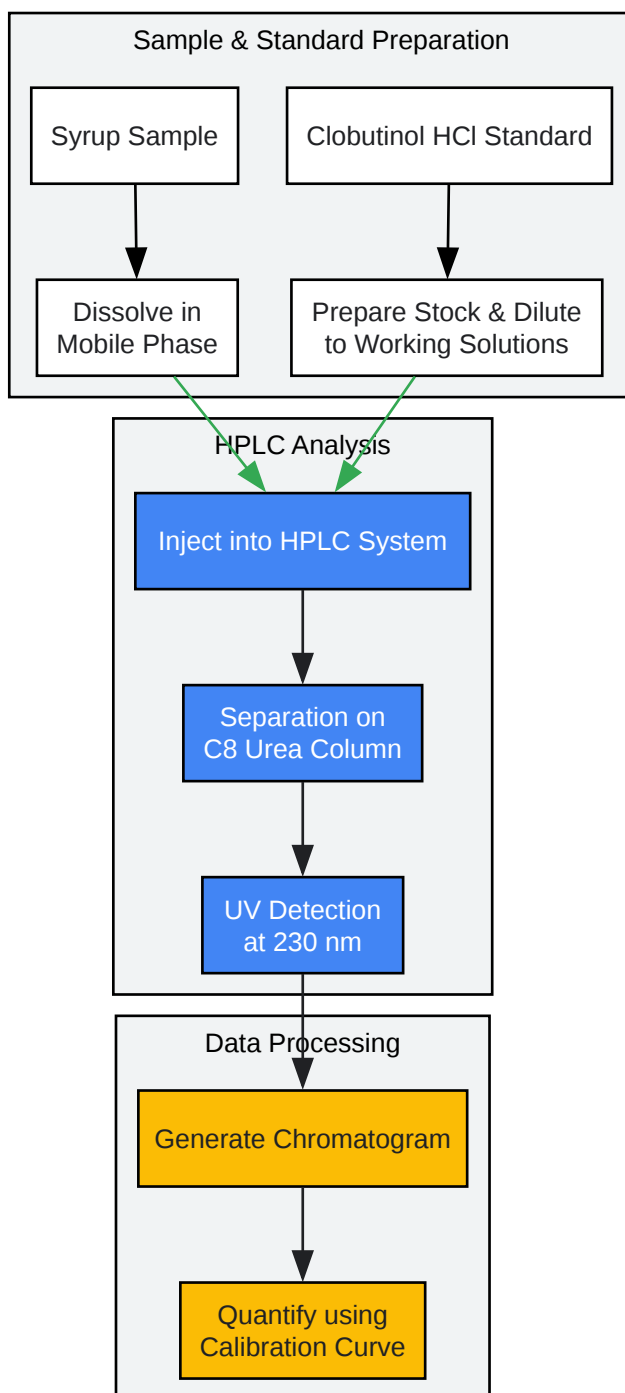
This protocol details a reversed-phase HPLC method for the simultaneous determination of **clobutinol hydrochloride** in syrup formulations.^{[1][12]}

A. Instrumentation & Chromatographic Conditions:

- HPLC System: An isocratic HPLC system equipped with a UV detector.
- Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).^{[1][12]}
- Mobile Phase: A gradient mixture of acetonitrile, methanol, and a phosphate buffer (pH 2.5).^{[1][12]}
- Detector: Diode array detector (DAD) set at 230 nm for **clobutinol hydrochloride**.^{[1][12]}
- Flow Rate: Typically 1.0 mL/min.^[11]
- Temperature: Ambient.

B. Reagent and Sample Preparation:

- Standard Stock Solution: Accurately weigh 48.0 mg of **clobutinol hydrochloride** standard, dissolve it in 5.0 mL of acetonitrile, and dilute with water in a 100.0 mL volumetric flask to achieve a concentration of 0.48 mg/mL.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover a concentration range of 2.4-336 µg/mL.[\[1\]](#)
- Sample Preparation: Dissolve a quantity of syrup equivalent to the target concentration of **clobutinol hydrochloride** directly in the mobile phase.
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.
- Quantification: Calculate the concentration of **clobutinol hydrochloride** in the sample by comparing its peak area to the calibration curve generated from the working standards. The analytical curve should be linear with a correlation coefficient (r^2) of approximately 0.9999.[\[1\]](#)



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